2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16663832
InChI: InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2/i5D,6D,7D,8D
SMILES:
Molecular Formula: C14H11NO
Molecular Weight: 213.27 g/mol

2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4

CAS No.:

Cat. No.: VC16663832

Molecular Formula: C14H11NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 -

Specification

Molecular Formula C14H11NO
Molecular Weight 213.27 g/mol
IUPAC Name 2-[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]benzonitrile
Standard InChI InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2/i5D,6D,7D,8D
Standard InChI Key FNDNKJXHTMOHKZ-KDWZCNHSSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1CO)[2H])[2H])C2=CC=CC=C2C#N)[2H]
Canonical SMILES C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The parent compound, 2-[4-(Hydroxymethyl)phenyl]benzonitrile (C₁₄H₁₁NO), features a biphenyl scaffold with a hydroxymethyl (-CH₂OH) group at the para position of one phenyl ring and a nitrile (-CN) substituent at the ortho position of the adjacent ring . The deuterated variant replaces four hydrogen atoms with deuterium (²H), likely at the hydroxymethyl group and/or aromatic positions, yielding the molecular formula C₁₄H₇D₄NO (molecular weight: ~213.24 g/mol) .

Table 1: Key Physicochemical Properties

PropertyValue (Non-Deuterated)Value (Deuterated)
Molecular FormulaC₁₄H₁₁NOC₁₄H₇D₄NO
Molecular Weight209.24 g/mol ~213.24 g/mol
Melting PointNot reportedNot reported
Boiling PointNot reportedNot reported
DensityNot reportedNot reported
SolubilityInsoluble in water Similar to parent

Spectroscopic Signatures

Deuteration alters vibrational and nuclear magnetic resonance (NMR) profiles:

  • ¹H NMR: Reduced signal intensity at deuterated positions, with splitting patterns reflecting isotopic substitution .

  • ¹³C NMR: Minimal shift for carbons bonded to deuterium due to isotopic effects .

  • IR Spectroscopy: Stretching frequencies for C-D bonds appear at ~2100–2200 cm⁻¹, distinct from C-H (~2800–3000 cm⁻¹) .

Synthesis and Deuteration Strategies

Parent Compound Synthesis

The non-deuterated analog is synthesized via cross-coupling reactions. A representative route involves:

  • Suzuki-Miyaura Coupling: 4-(Hydroxymethyl)phenylboronic acid reacts with 2-bromobenzonitrile under palladium catalysis .

  • Protection/Deprotection: The hydroxymethyl group may be protected (e.g., as a silyl ether) during synthesis to prevent side reactions .

Deuteration Methods

Deuterium incorporation typically employs:

  • Catalytic H/D Exchange: Using deuterated solvents (e.g., D₂O) and catalysts (e.g., Pd/C) under controlled conditions .

  • Chemical Reduction: Reduction of ketone precursors with deuterated reagents (e.g., NaBD₄).

Scheme 1: Hypothetical Deuteration Pathway

  • Starting Material: 2-[4-(Formylphenyl)]benzonitrile

  • Reduction: NaBD₄ in THF → 2-[4-(Deuteriomethyl)phenyl]benzonitrile-d3

  • Additional Exchange: Acidic D₂O treatment → Full deuteration of hydroxymethyl group (-CD₂OD) .

Applications in Scientific Research

Analytical Chemistry

  • Internal Standard: Deuterated analogs minimize matrix effects in liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of the parent compound in biological matrices.

  • Isotope Dilution: Enhances accuracy in pharmacokinetic studies by compensating for ionization variability .

Mechanistic Studies

  • Kinetic Isotope Effects (KIEs): Deuteration at reactive sites (e.g., hydroxymethyl) elucidates reaction mechanisms in organic synthesis .

  • Metabolic Tracing: Tracking deuterium labels in vivo provides insights into drug metabolism pathways.

Material Science

  • Stable Isotope Labeling: Improves resolution in neutron scattering studies of molecular crystals .

Analytical Characterization Techniques

Mass Spectrometry

  • High-Resolution MS: Distinguishes deuterated (m/z 213.24) and non-deuterated (m/z 209.24) species via exact mass differences .

  • Fragmentation Patterns: Deuterium retention in fragment ions confirms labeling sites .

Nuclear Magnetic Resonance

  • ²H NMR: Direct detection of deuterium environments, though low sensitivity necessitates high-field instruments .

  • ¹H-¹³C HSQC: Correlates non-deuterated protons with adjacent carbons, mapping deuterium positions .

Future Directions

  • Synthetic Optimization: Developing scalable deuteration protocols to reduce costs.

  • Biological Imaging: Leveraging deuterium’s neutron scattering properties for in vivo imaging.

  • Catalysis: Exploring KIEs in heterogeneous catalytic systems .

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